molecular formula C9H14O3 B12089152 Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B12089152
M. Wt: 170.21 g/mol
InChI Key: QLSZNBHJTJDXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP)-based compound characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position and an ethyl ester (-COOEt) group at the 1-position. The hydroxymethyl group enhances hydrophilicity and provides a handle for further functionalization, while the ethyl ester balances solubility and reactivity. This compound is synthesized via multi-step routes involving Arbuzov reactions and Strecker resolutions, as seen in analogous BCP derivatives .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-2-12-7(11)9-3-8(4-9,5-9)6-10/h10H,2-6H2,1H3

InChI Key

QLSZNBHJTJDXIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of [1.1.1]propellane with ethyl 3-bromomethylbicyclo[1.1.1]pentane-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate serves as a scaffold for developing new therapeutic agents due to its unique structural properties, which may enhance biological activity:

  • Bioisosteric Properties : The bicyclo[1.1.1]pentane structure can act as a bioisostere for para-substituted benzene rings, making it an attractive candidate in drug design .
  • Biological Activity : Studies indicate that compounds with similar bicyclic structures exhibit significant antimicrobial and anticancer properties, suggesting potential therapeutic uses.

Organic Synthesis

This compound is valuable as a building block in the synthesis of more complex organic molecules:

  • Reactivity : The presence of functional groups allows for various chemical reactions, including esterification and hydrolysis, leading to diverse derivatives that can be further functionalized for specific applications .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesNotable Properties
Mthis compoundHydroxymethyl groupUsed in synthetic pathways
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylateDicarboxylate structureHigh reactivity in esterification
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acidSpirocyclic structureExhibits unique biological activity
2-(3-(Methoxycarbonyl)bicyclo-[1.1.1]pentan-1-yl)acetic acidAcetic acid derivativePotential anti-inflammatory properties

Case Study 1: Drug Development

Recent research has focused on the interactions of this compound with various biological targets to evaluate its therapeutic potential:

  • Binding Affinity Studies : Research indicates promising binding affinities towards specific receptors, enhancing its candidacy for drug discovery programs.

Case Study 2: Synthetic Pathways

Studies on synthetic methodologies involving this compound have highlighted its utility in creating complex organic frameworks:

  • Flow Photochemical Methods : Large-scale synthesis techniques have been developed to efficiently produce derivatives of bicyclo[1.1.1]pentanes, showcasing the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of target proteins. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, further enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Variants

Methyl 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 180464-87-3)
  • Molecular Formula : C8H12O3
  • Molecular Weight : 156.18 g/mol
  • Key Differences :
    • Replaces the ethyl ester with a methyl group, reducing steric bulk and slightly increasing polarity.
    • Demonstrated utility as a precursor in chiral BCP-phosphonic acid synthesis (e.g., homo-PBPG derivatives) .
    • Lower molecular weight may enhance diffusion properties in drug delivery systems compared to the ethyl analogue .
Benzyl 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylate (23)
  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol
  • Synthesized via oxidation of intermediate 22 using H2O2/THF, a method adaptable to ethyl ester derivatives .
Tert-Butyl Derivatives (e.g., 1-(tert-Butyl)3-methylbicyclo[1.1.1]pentane-1,3-dicarboxylate)
  • Key Differences :
    • Bulkier tert-butyl groups enhance steric protection of esters, delaying hydrolysis in vivo.
    • Commonly used in peptide synthesis for temporary carboxylate protection .

Functional Group Modifications

3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (SPC-a959)
  • Molecular Formula : C7H9FO2
  • Molecular Weight : 144.15 g/mol
  • Key Differences :
    • Fluorine substitution increases electronegativity and metabolic stability.
    • The carboxylic acid (vs. ester) enhances polarity, favoring renal excretion .
Methyl 3-(Acetylthio)bicyclo[1.1.1]pentane-1-carboxylate (CAS 131543-52-7)
  • Molecular Formula : C9H12O3S
  • Molecular Weight : 200.26 g/mol
  • Key Differences :
    • Acetylthio (-SAc) group introduces sulfur, enabling disulfide bond formation or thiol-mediated targeting.
    • Higher molecular weight and sulfur content may influence pharmacokinetics .
3-Amino Derivatives (e.g., Ethyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride)
  • Key Differences: Amino groups enable conjugation with carboxylic acids or electrophiles. Protonation at physiological pH enhances water solubility but may reduce membrane permeability .

Aromatic and Halogen-Substituted Analogues

Methyl 3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-50-9)
  • Molecular Formula : C13H13ClO2
  • Molecular Weight : 236.69 g/mol
  • Increased lipophilicity (predicted density: 1.368 g/cm³) compared to hydroxymethyl derivatives .
Methyl 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-52-1)
  • Molecular Formula : C13H13ClO2
  • Molecular Weight : 236.69 g/mol
  • Boiling point: 300.9°C (predicted), indicating thermal stability .

Data Tables

Table 1: Physicochemical Properties of Selected BCP Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
Ethyl 3-(Hydroxymethyl)BCP-1-carboxylate C9H14O3 170.21 N/A -COOEt, -CH2OH
Methyl 3-(Hydroxymethyl)BCP-1-carboxylate C8H12O3 156.18 180464-87-3 -COOMe, -CH2OH
Benzyl 3-HydroxyBCP-1-carboxylate C13H14O3 218.25 N/A -COOBn, -OH
3-(Fluoromethyl)BCP-1-carboxylic Acid C7H9FO2 144.15 N/A -COOH, -CH2F
Methyl 3-(3-Chlorophenyl)BCP-1-carboxylate C13H13ClO2 236.69 131515-50-9 -COOMe, -C6H4Cl

Research Findings and Trends

  • Hydrolytic Stability : Ethyl esters exhibit slower hydrolysis than methyl esters in physiological conditions, balancing prodrug activation and stability .
  • Bioisosteric Utility : Hydroxymethyl-BCP derivatives show promise as polar replacements for tert-butyl or aryl groups in kinase inhibitors .
  • Synthetic Challenges : Difluoro and chlorophenyl variants require specialized catalysts (e.g., Rh2(Oct)4) for cyclopropanation, increasing synthesis complexity .

Biological Activity

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and applications in drug design, supported by relevant case studies and research findings.

The compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
IUPAC NameThis compound
InChI KeyQLSZNBHJTJDXIR-UHFFFAOYSA-N
SMILESCCOC(=O)C12CC(C1)(C2)CO

Synthesis

The synthesis of this compound typically involves the reaction of [1.1.1]propellane with ethyl 3-bromomethylbicyclo[1.1.1]pentane-1-carboxylate under basic conditions, often utilizing sodium hydride or potassium tert-butoxide as catalysts .

The biological activity of this compound is largely attributed to its rigid bicyclic structure, which allows it to interact specifically with various biological targets. The hydroxymethyl and ester functional groups enhance its binding affinity through hydrogen bonding and other interactions, potentially modulating the activity of target proteins .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. For instance, derivatives have been developed as mimetics of lipoxins, which are crucial in resolving inflammation . One study demonstrated that a BCP-containing synthetic lipoxin A4 mimetic exhibited significant anti-inflammatory effects, suggesting that similar compounds may have therapeutic applications in inflammatory diseases .

Drug Design Applications

Bicyclo[1.1.1]pentanes serve as bioisosteres for traditional aromatic systems, offering advantages such as improved solubility and metabolic stability . The incorporation of this compound into drug candidates has been shown to enhance pharmacokinetic properties while maintaining biological activity.

Case Study 1: Lipoxin Mimetics

In a study focusing on the development of lipoxin A4 mimetics, researchers incorporated bicyclo[1.1.1]pentane structures to enhance anti-inflammatory responses. The resulting compounds showed promising results in reducing inflammation in preclinical models .

Case Study 2: Structural Modifications

Another investigation examined various structural modifications of bicyclo[1.1.1]pentane derivatives to optimize their pharmacological profiles for drug development purposes. The findings indicated that specific modifications could lead to improved solubility and reduced non-specific binding in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.